molecular formula C11H14N2O3 B14901095 4-(Isonicotinamido)pentanoic acid

4-(Isonicotinamido)pentanoic acid

Cat. No.: B14901095
M. Wt: 222.24 g/mol
InChI Key: VPPYZVVHHZYSBU-UHFFFAOYSA-N
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Description

4-(Isonicotinamido)pentanoic acid is a synthetic derivative of pentanoic acid (valeric acid, C₅H₁₀O₂), characterized by an isonicotinamide (pyridine-4-carboxamide) group substituted at the 4-position of the pentanoic acid backbone. Pentanoic acid derivatives are widely studied for their pharmacological, industrial, and biochemical roles, including enzyme inhibition, receptor modulation, and use in organic synthesis .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

4-(pyridine-4-carbonylamino)pentanoic acid

InChI

InChI=1S/C11H14N2O3/c1-8(2-3-10(14)15)13-11(16)9-4-6-12-7-5-9/h4-8H,2-3H2,1H3,(H,13,16)(H,14,15)

InChI Key

VPPYZVVHHZYSBU-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)NC(=O)C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isonicotinamido)pentanoic acid typically involves the reaction of isonicotinamide with pentanoic acid or its derivatives. One common method is the amidation reaction, where isonicotinamide reacts with pentanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of propylene alcohol and orthoacetate as starting materials, followed by ester exchange and rearrangement reactions under catalytic conditions to obtain 4-pentenoic ester. This ester is then hydrolyzed, acidified, and purified to yield this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Isonicotinamido)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-(Isonicotinamido)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Isonicotinamido)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in diseases .

Comparison with Similar Compounds

Structural and Functional Analogues of Pentanoic Acid

The following table summarizes key pentanoic acid derivatives, their structural features, molecular weights, applications, and pharmacological activities:

Compound Name Chemical Structure Molecular Weight Applications/Properties Key Evidence
Valproic Acid 2-Propyl-pentanoic acid 144.21 g/mol Antiepileptic, bipolar disorder treatment; modulates HDACs, GSK3, Akt pathways .
Gemfibrozil 2,2-Dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid 250.34 g/mol Lipid-lowering agent (fibrate); reduces triglycerides via PPAR-α activation .
5-[N-(1'-Phenylcyclohexyl)Amino]Pentanoic Acid N-substituted phenylcyclohexyl-pentanoic acid 287.40 g/mol Hapten for PCP receptor studies; used in antibody generation to study arylcyclohexylamine binding .
(R)-5-Amino-3-(4-Chlorophenyl)Pentanoic Acid 3-(4-chlorophenyl)-5-aminopentanoic acid 243.71 g/mol GABAB receptor agonist homologue; weaker activity than baclofen but distinct mechanism .
4-Hydroxyimino-Pentanoic Acid 4-(hydroxyimino)pentanoic acid 131.13 g/mol Intermediate in organic synthesis; potential role in chelation or metabolic pathways .
5-Oxo-5-[[4-(Propylamino)Carbonyl]Phenyl]Amino-Pentanoic Acid Aryl-substituted pentanoic acid 354.41 g/mol Investigated in medicinal chemistry for targeted protein interactions .

Key Comparative Analysis

Pharmacological Activity
  • Valproic Acid: Unlike simpler pentanoic acids, its 2-propyl substituent enables broad-spectrum effects on histone deacetylases (HDACs) and neuronal signaling pathways, making it a versatile therapeutic agent .
  • Gemfibrozil: The phenoxy group enhances its lipid solubility and PPAR-α binding affinity, contrasting with the polar isonicotinamido group in 4-(isonicotinamido)pentanoic acid, which may favor different receptor interactions .
  • Baclofen Homologues : Substitution at the 3- or 4-position with aryl groups (e.g., 4-chlorophenyl) tailors GABA receptor specificity. The isonicotinamido group’s pyridine ring could similarly influence receptor binding but via π-π stacking or hydrogen bonding .

Structural-Activity Relationships (SAR)

  • Position of Substitution: 4-substituted derivatives (e.g., 4-methylpentanoic acid) often exhibit altered volatility and bioactivity compared to 2- or 3-substituted analogs .
  • Functional Groups :
    • Amide Groups (e.g., isonicotinamido): Enhance binding to biological targets (e.g., enzymes, receptors) via hydrogen bonding.
    • Aryl Substituents (e.g., chlorophenyl in baclofen homologues): Increase lipophilicity and receptor affinity .
    • Oxo Groups : Modify metabolic stability and reactivity, as seen in 5-oxo derivatives .

Biological Activity

4-(Isonicotinamido)pentanoic acid (INPA) is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of an isonicotinamide group attached to a pentanoic acid backbone. The structure can be represented as follows:

C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2

The biological activity of INPA is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Some proposed mechanisms include:

  • Enzyme Inhibition : INPA has been shown to inhibit certain enzymes involved in metabolic pathways, potentially altering cellular metabolism and energy production.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that INPA exhibits antimicrobial properties against various pathogens. A study demonstrated that INPA was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

INPA has been evaluated for its anti-inflammatory effects. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This indicates a possible therapeutic application in inflammatory diseases.

Neuroprotective Properties

Preliminary research suggests that INPA may possess neuroprotective properties. Animal models treated with INPA exhibited reduced neuronal damage in conditions mimicking neurodegenerative diseases, indicating its potential for therapeutic use in neuroprotection.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of INPA against a panel of bacterial strains. Results indicated significant inhibition with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for various strains, highlighting its potential as a broad-spectrum antimicrobial agent .
  • Inflammation Model : In a controlled experiment using RAW 264.7 macrophages, INPA treatment resulted in a significant decrease in nitric oxide (NO) production following lipopolysaccharide (LPS) stimulation, demonstrating its anti-inflammatory capability .
  • Neuroprotection Study : In a mouse model of Alzheimer's disease, administration of INPA led to improved cognitive function and reduced amyloid plaque formation compared to control groups, suggesting its potential role in neurodegenerative disease management .

Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria with MICs 32-128 µg/mL
Anti-inflammatory EffectsReduced NO production in RAW 264.7 cells after LPS stimulation
Neuroprotective PropertiesImproved cognitive function and reduced amyloid plaques in Alzheimer's model

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